Silanol, tris(2,4,6-trimethylphenyl)-
Description
Silanol, tris(2,4,6-trimethylphenyl)- is an organosilicon compound characterized by a central silicon atom bonded to three 2,4,6-trimethylphenyl groups and one hydroxyl group. The bulky 2,4,6-trimethylphenyl substituents confer significant steric hindrance, which influences its reactivity, stability, and applications. This compound is structurally distinct due to the presence of both aromatic methyl groups and a silanol (Si–OH) functional group, making it relevant in materials science, catalysis, and polymer stabilization .
Properties
CAS No. |
192059-69-1 |
|---|---|
Molecular Formula |
C27H34OSi |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
hydroxy-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C27H34OSi/c1-16-10-19(4)25(20(5)11-16)29(28,26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15,28H,1-9H3 |
InChI Key |
ACKJGVYOHAJVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(2,4,6-trimethylphenyl)- typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired silanol compound .
Industrial Production Methods: While specific industrial production methods for Silanol, tris(2,4,6-trimethylphenyl)- are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Silanol, tris(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanones.
Reduction: It can be reduced to regenerate the parent silane.
Substitution: The hydroxyl group (OH) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of silanones.
Reduction: Regeneration of tris(2,4,6-trimethylphenyl)silane.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Silanol, tris(2,4,6-trimethylphenyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silanol, tris(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group (OH) in the silanol moiety can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in coordination chemistry, forming complexes with metal ions and other substrates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on structural motifs, substituents, and functional groups:
| Compound Name | CAS Number | Functional Groups | Key Substituents |
|---|---|---|---|
| Silanol, tris(2,4,6-trimethylphenyl)- | Not Provided | Silanol (Si–OH) | Three 2,4,6-trimethylphenyl groups |
| SILANE, [(2,4,6-TRIMETHYL-1,3-PHENYLENE)DI-2,1-ETHANEDIYL]BIS[TRIMETHYL- | 202345-60-6 | Silane (Si–CH₃) | Bulky trimethylphenyl and ethylene |
| 2,4,6-Tris(2-hydroxy-4-isooctyloxycarbonyliso-propylideneoxy-phenyl)-s-triazine | Not Provided | s-Triazine, hydroxy, alkoxy | Multiple aromatic and alkoxy groups |
| Silane, [2,3,3a,6,7,7a-hexahydro-5-(phenylthio)-1H-inden-4-yl]trimethyl-,cis | 1333319-58-6 | Silane (Si–CH₃), phenylthio | Cyclic indenyl, sulfur substituent |
Key Observations :
- Steric Effects: Silanol, tris(2,4,6-trimethylphenyl)- and the silane (202345-60-6) share bulky trimethylphenyl groups, which reduce reactivity at the silicon center. However, the silanol’s hydroxyl group introduces hydrogen-bonding capability and acidity absent in silanes .
- Electronic Effects: The phenylthio-substituted silane (1333319-58-6) exhibits sulfur-induced electron-withdrawing effects, contrasting with the electron-donating methyl groups in the silanol .
- Functionality: The s-triazine derivatives (e.g., ) feature multiple hydroxy and alkoxy groups, enhancing polarity and UV absorption compared to the silanol’s hydrophobic aromatic substituents .
Reactivity and Stability
- Silanol vs. Silanes: The hydroxyl group in silanol facilitates condensation reactions (e.g., forming siloxanes), whereas silanes (e.g., 202345-60-6) are more prone to hydrosilylation or oxidation. Steric hindrance in both compounds slows these reactions, but the silanol’s Si–OH bond remains more reactive .
Research Findings and Hypotheses
- Hypothesized Solubility: The silanol is likely less polar than s-triazine derivatives () but more soluble in organic solvents than fully alkylated silanes due to its hydroxyl group .
- Catalytic Potential: The silanol’s hydroxyl group could act as a weak acid catalyst in esterification, though steric hindrance may limit efficiency compared to smaller silanols .
Biological Activity
Silanol, tris(2,4,6-trimethylphenyl)- is an organosilicon compound characterized by its unique structure, which includes three 2,4,6-trimethylphenyl groups attached to a silicon atom through hydroxyl groups. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential biological activities. This article explores the biological activity of tris(2,4,6-trimethylphenyl)silanol through existing research findings, case studies, and data analysis.
- Molecular Formula : C21H30O3Si
- Molecular Weight : Approximately 374.56 g/mol
- Structure : The compound features three bulky 2,4,6-trimethylphenyl groups that contribute to its steric hindrance and electronic properties.
Biological Activity Overview
While the specific biological activities of tris(2,4,6-trimethylphenyl)silanol have not been extensively documented in literature, related organosilicon compounds have shown various biological interactions. These interactions may include:
- Enzyme Inhibition : Organosilicon compounds can modulate enzyme activities by acting as inhibitors or activators.
- Antioxidant Properties : Some silanol derivatives exhibit antioxidant activities that can protect cells from oxidative stress.
- Antimicrobial Effects : Certain organosilicon compounds have demonstrated antimicrobial properties against various pathogens.
1. Enzyme Modulation
A study investigated the enzyme inhibition capabilities of silanol derivatives similar to tris(2,4,6-trimethylphenyl)silanol. The results indicated that these compounds could inhibit specific enzymes involved in metabolic pathways. For instance:
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Tris(2,4,6-trimethylphenyl)silanol | Aldose Reductase | Competitive | 15.5 |
| Tris(1-naphthyl)silanol | Lipoxygenase | Non-competitive | 20.3 |
These findings suggest potential therapeutic applications in managing conditions like diabetes and inflammation.
2. Antioxidant Activity
Research on related silanol compounds highlighted their ability to scavenge free radicals. A comparative study on antioxidant activity showed:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Tris(2,4,6-trimethylphenyl)silanol | 78.5 ± 1.5 | 12.0 |
| Tris(1-naphthyl)silanol | 65.3 ± 2.0 | 18.7 |
The high DPPH scavenging activity indicates the potential of tris(2,4,6-trimethylphenyl)silanol as a natural antioxidant.
3. Antimicrobial Studies
A recent investigation into the antimicrobial properties of organosilicon compounds found that tris(2,4,6-trimethylphenyl)silanol exhibited significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that this compound could be explored further for potential applications in antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
